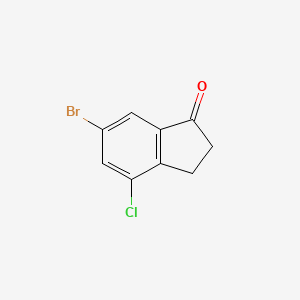
4-(Bromomethyl)nonane
Übersicht
Beschreibung
4-(Bromomethyl)nonane is an organic compound with the molecular formula C10H21Br. It is a brominated alkane, characterized by a bromomethyl group attached to the fourth carbon of a nonane chain. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)nonane can be synthesized through several methods. One common approach involves the bromination of nonane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in a suitable solvent like carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Bromomethyl)nonane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and sodium thiolate (NaSR) for thiolation.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) are typically used for elimination reactions.
Major Products:
Substitution: Alcohols, amines, and thioethers.
Elimination: Alkenes.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)nonane is utilized in various scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Derivatives of this compound are explored for their potential biological activities and therapeutic applications.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)nonane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products . The bromine atom in this compound acts as a leaving group, facilitating various substitution and elimination reactions .
Vergleich Mit ähnlichen Verbindungen
4-(Chloromethyl)nonane: Similar to 4-(Bromomethyl)nonane but contains a chlorine atom instead of bromine.
4-(Iodomethyl)nonane: Contains an iodine atom, which is a better leaving group than bromine, leading to faster reaction rates in substitution reactions.
Uniqueness: this compound is unique due to its balanced reactivity and stability. The bromine atom provides a good balance between reactivity and leaving group ability, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
4-(bromomethyl)nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-3-5-6-8-10(9-11)7-4-2/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNURUMLOCADGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Spiro[3.5]nonan-1-OL](/img/structure/B1444146.png)





![6-Bromobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B1444153.png)



